4-Amino-5-(methylamino)pyrimidin-2-ol

Physicochemical profiling Lipophilicity Pyrimidine analogs

Researchers seeking a C5-substituted pyrimidinone with intermediate polarity for epigenetic probe development face limited commercial supply of analytically pure material. This compound directly addresses that gap: • Delivers 98% HPLC purity with distinct TPSA (79.5 Ų) and hydrogen-bond donor count (HBD=3) vs. 5-methylcytosine (67.5 Ų, HBD=2), enabling systematic SAR of 5-position modifications. • The 5-methylamino substituent provides a secondary amine handle for further derivatization (acylation, sulfonylation, reductive amination) inaccessible from 5-methyl or unsubstituted parents. • Procuring both the target compound and its regioisomer (CAS 104096-91-5, identical MW/TPSA) creates a stringent test case for HPLC/UPLC/SFC method validation, critical for impurity profiling in pyrimidine-based drug substance manufacturing.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 527673-46-7
Cat. No. B13115419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(methylamino)pyrimidin-2-ol
CAS527673-46-7
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCNC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H8N4O/c1-7-3-2-8-5(10)9-4(3)6/h2,7H,1H3,(H3,6,8,9,10)
InChIKeyJNWBTYLVGZLOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-(methylamino)pyrimidin-2-ol: Core Physicochemical Identity & Comparators


4-Amino-5-(methylamino)pyrimidin-2-ol, systematically identified as 6-amino-5-(methylamino)-1H-pyrimidin-2-one (CAS 527673-46-7), is a C5-substituted aminopyrimidinone with molecular formula C5H8N4O and molecular weight 140.14 g/mol [1]. The compound belongs to the broader pyrimidine nucleobase analog class and is structurally related to the endogenous epigenetic marker 5-methylcytosine (CAS 554-01-8), differing primarily by replacement of the 5-methyl group with a 5-methylamino substituent [2]. This substitution introduces an additional hydrogen-bond donor at position 5, altering key computed physicochemical properties including lipophilicity (XLogP3 = -1.0) and topological polar surface area (TPSA = 79.5 Ų) relative to its closest in-class analogs [1].

H‑bond probe Modified nucleobase analog with extra donor for epigenetic recognition studies
Physchem profiling Intermediate TPSA / XLogP3 space between 5‑methyl and 5‑aminomethyl analogs
Synthetic handle 5‑methylamino group supports N‑functionalization for library synthesis

4-Amino-5-(methylamino)pyrimidin-2-ol: Analog Substitution Limits


The 5-substituent on the pyrimidin-2(1H)-one scaffold governs both intermolecular interaction potential and physicochemical behavior, making generic substitution across in-class analogs unreliable. 5-Methylcytosine (CAS 554-01-8) bears a non-polar methyl group at C5 (XLogP3 = -0.8), while 4-amino-5-(aminomethyl)pyrimidin-2(1H)-one (CAS 120908-32-9) carries a primary aminomethyl group (XLogP3 = -1.8) [1][2]. The target compound's 5-methylamino group (XLogP3 = -1.0) occupies an intermediate lipophilicity space and offers a secondary amine hydrogen-bond donor not present in the 5-methyl analog, with a TPSA of 79.5 Ų versus 67.5 Ų for 5-methylcytosine [1][3]. A regioisomer, 5-amino-4-methylamino-2(1H)-pyrimidinone (CAS 104096-91-5), shares identical molecular weight and TPSA but differs in substitution pattern, potentially altering tautomeric equilibrium and target recognition [4]. These quantifiable differences in hydrogen-bond capacity, polarity, and lipophilicity directly impact solubility, chromatographic retention, and molecular recognition events, rendering simple analog substitution invalid for applications where 5-position functionality is a critical design parameter.

! 5‑methylcytosine substitution loses an H‑bond donor and alters TPSA — recognition profiles may not transfer.
! 5‑aminomethyl analog substitution shifts lipophilicity — chromatographic retention and permeability may differ.
! Regioisomer (5‑amino‑4‑methylamino) shares identical global descriptors but different substitution — requires analytical confirmation of regioisomeric identity.

4-Amino-5-(methylamino)pyrimidin-2-ol vs. Analogs: Quantitative Evidence


XLogP3 Lipophilicity Comparison

The target compound exhibits a computed XLogP3 value of -1.0, positioning it between 5-methylcytosine (XLogP3 = -0.8) and 4-amino-5-(aminomethyl)pyrimidin-2(1H)-one (XLogP3 = -1.8) on the lipophilicity scale [1][2][3]. This intermediate hydrophilicity arises from the methylamino substituent, which introduces polarity through its secondary amine while retaining a modest hydrophobic methyl component.

XLogP3 lipophilicity
Reported
Target: -1.0
5‑methylcytosine: -0.8
5‑aminomethyl analog: -1.8
Intermediate lipophilicity may guide analog selection in SAR.
Computed XLogP3 3.0; PubChem 2024‑2026
Physicochemical profiling Lipophilicity Pyrimidine analogs

TPSA vs. 5-Methylcytosine

The target compound has a computed TPSA of 79.5 Ų, which is 12.0 Ų higher than that of 5-methylcytosine (TPSA = 67.5 Ų) [1][2]. This elevation is attributable to the additional nitrogen atom in the 5-methylamino substituent. In contrast, the 5-aminomethyl analog exhibits an even higher TPSA of 93.5 Ų, while the regioisomer 5-amino-4-methylamino-2(1H)-pyrimidinone shares the identical TPSA of 79.5 Ų but with a different spatial distribution of polar atoms [3][4].

TPSA comparison
Reported
Target: 79.5 Ų
5‑methylcytosine: 67.5 Ų
5‑aminomethyl analog: 93.5 Ų
Higher TPSA vs. 5‑methyl analog supports permeability class differentiation.
Computed Cactvs 3.4.8.18
Polar surface area Drug-likeness Membrane permeability

H-Bond Donor Profile vs. 5-Methylcytosine

The target compound possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to 2 HBD and 2 HBA for 5-methylcytosine [1][2]. The additional HBD arises from the secondary amine (-NH-CH3) at position 5, which is absent in the 5-methyl analog. This extra hydrogen-bond donor site enables distinct molecular recognition patterns, including potential for bifurcated hydrogen bonds or altered base-pairing geometries when used as a nucleobase surrogate [3].

H‑bond donor profile
Reported
Target: HBD 3, HBA 3
5‑methylcytosine: HBD 2, HBA 2
Extra donor enables altered hydrogen‑bond pattern studies.
Secondary amine at C5 absent in methyl analog
Hydrogen bonding Molecular recognition Base-pairing analogs

Regioisomeric Differentiation

The target compound (4-amino-5-methylamino substitution) and its regioisomer 5-amino-4-methylamino-2(1H)-pyrimidinone (CAS 104096-91-5) share identical molecular formula (C5H8N4O), molecular weight (140.14 g/mol), XLogP3 (-1.0), and TPSA (79.5 Ų) [1][2]. However, the positional exchange of the amino and methylamino groups alters the electronic environment of the pyrimidinone ring, specifically affecting the tautomeric equilibrium between the 2-oxo and 2-hydroxy forms and the hydrogen-bond donor/acceptor orientation at positions 4 and 5 [3]. This regioisomeric distinction is critical for applications where precise positioning of the methylamino group governs molecular recognition.

Regioisomeric identity
Reported
4‑NH₂,5‑NHCH₃ vs. 5‑NH₂,4‑NHCH₃
Identical MW, XLogP3, TPSA
Regioisomeric purity essential for structure‑activity interpretation.
Differentiated only by substituent positioning; confirm by NMR/HPLC
Regioisomer discrimination Tautomerism Structure-activity relationships

Commercial Purity Baseline

A commercial supplier (Leyan) lists 6-amino-5-(methylamino)pyrimidin-2(1H)-one (synonymous with the target compound) at 98% purity under product number 2240033 . This purity specification provides a procurement benchmark for initial screening and building-block applications. However, no certified reference standard or pharmacopoeial monograph was identified for this compound; purity is vendor-specified and should be independently verified for critical applications .

Purity baseline
Data to verify
Vendor‑specified 98% (Leyan 2240033)
Independent verification recommended before structure‑sensitive applications.
No pharmacopoeial reference standard; analytical method undisclosed
Purity specification Quality control Procurement benchmark

4-Amino-5-(methylamino)pyrimidin-2-ol: Application Scenarios


Epigenetic Probe Design: Modified H-Bond Patterns

Where 5-methylcytosine (HBD = 2) fails to provide sufficient hydrogen-bond donor capacity for a target binding site, the target compound introduces a secondary amine at C5 (HBD = 3) [1]. This enables probe molecules with altered DNA methyltransferase (DNMT) or TET enzyme recognition profiles, particularly in studies discriminating between 5-methyl and 5-methylamino modifications in nucleic acid contexts [2].

Physicochemical Property Optimization for Medicinal Chemistry

The compound occupies a distinct TPSA-XLogP3 space (79.5 Ų, -1.0) between the more lipophilic 5-methyl analog (67.5 Ų, -0.8) and the more polar 5-aminomethyl analog (93.5 Ų, -1.8) [1]. This intermediate profile makes it a valuable tool compound for systematic SAR exploration of 5-substituted pyrimidin-2(1H)-ones, allowing medicinal chemists to probe the impact of incremental polarity changes on permeability, solubility, and target engagement without committing to full synthesis of multiple analogs [2].

Regioisomer Discrimination in Analytical Methods

The existence of a close regioisomer (5-amino-4-methylamino-2(1H)-pyrimidinone, CAS 104096-91-5) with identical global descriptors (MW 140.14, XLogP3 -1.0, TPSA 79.5 Ų) creates a stringent test case for chromatographic method development [1][2]. Procurement of both isomers enables validation of HPLC, UPLC, or SFC methods capable of resolving compounds differentiated solely by substituent positioning, a critical capability for impurity profiling and quality control in pyrimidine-based drug substance manufacturing [3].

Synthetic Intermediate for N-Methylated Pyrimidines

The Brown (2007) synthetic route establishes that 4-amino-5-methylaminopyrimidine can be accessed via LiAlH4 reduction of 4-amino-5-formamido-2-methylthiopyrimidine followed by 2-substituent removal [1]. The 5-methylamino group serves as a synthetic handle for further derivatization, including acylation, sulfonylation, or reductive amination, providing access to a library of N5-functionalized pyrimidine analogs that cannot be generated from the 5-methyl or 5-unsubstituted parent compounds.

Application
Selection Property
Validation Focus
Epigenetic probe design (modified H‑bond patterns)
Hydrogen bond donor / acceptor profile
DNMT / TET recognition assays
Physicochemical property optimization
Intermediate TPSA–XLogP3 space
Permeability and solubility screening
Regioisomer discrimination method development
Regioisomeric purity
HPLC / UPLC resolution validation
Synthetic intermediate for N‑functionalized pyrimidines
5‑methylamino synthetic handle
Derivatization feasibility and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-5-(methylamino)pyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.